N-hydroxy-2,6-dimethyl-isonicotinamidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H11N3O |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
N'-hydroxy-2,6-dimethylpyridine-4-carboximidamide |
InChI |
InChI=1S/C8H11N3O/c1-5-3-7(8(9)11-12)4-6(2)10-5/h3-4,12H,1-2H3,(H2,9,11) |
InChI Key |
SBZMTNVCOFYKPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C)C(=NO)N |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Development
Retrosynthetic Analysis of N-hydroxy-2,6-dimethyl-isonicotinamidine
A retrosynthetic analysis of this compound suggests a primary disconnection at the C-N bond of the amidine functional group. This leads back to two key precursors: 2,6-dimethyl-isonicotinonitrile and hydroxylamine (B1172632). This disconnection is based on the well-established synthesis of N-hydroxy-amidines from the corresponding nitriles and hydroxylamine.
Further retrosynthetic analysis of 2,6-dimethyl-isonicotinonitrile points to 2,6-lutidine (2,6-dimethylpyridine) as a logical starting material. The cyano group can be introduced at the 4-position of the pyridine (B92270) ring through several methods, most notably via ammoxidation of the methyl group at the 4-position if one were to start with a precursor like 2,4,6-collidine, or more practically, through functional group interconversion from a pre-existing group at the 4-position of 2,6-lutidine. A common industrial method for the synthesis of cyanopyridines is the ammoxidation of the corresponding methylpyridines. wikipedia.org
The synthesis of 2,6-lutidine itself can be traced back to simpler, readily available starting materials such as ethyl acetoacetate, formaldehyde, and ammonia (B1221849) through the Hantzsch pyridine synthesis. orgsyn.org
Novel Synthetic Routes to this compound
The synthesis of this compound can commence from a variety of starting materials, allowing for flexibility in precursor selection based on availability and cost.
One of the most direct routes begins with commercially available 2,6-lutidine. The key challenge in this approach is the introduction of a cyano group at the 4-position of the pyridine ring. A proposed method is the ammoxidation of 2,6-lutidine, a process that involves the reaction of the methyl group with ammonia and oxygen at high temperatures over a suitable catalyst. wikipedia.org While this method is typically used for the synthesis of cyanopyridines from methylpyridines, the reactivity of the pyridine ring methyl groups would need to be selectively controlled.
An alternative approach involves the synthesis of the pyridine ring with the desired substitution pattern already in place. For instance, a modified Hantzsch pyridine synthesis could be employed, using precursors that would result in a 2,6-dimethyl-substituted pyridine with a functional group at the 4-position that can be readily converted to a nitrile.
Another viable route starts with 2,6-dihydroxy-4-methylpyridine, which can be halogenated at the 4-position, followed by a nucleophilic substitution with a cyanide source.
The final step in the synthesis of this compound is the reaction of 2,6-dimethyl-isonicotinonitrile with hydroxylamine. The optimization of this reaction is crucial for achieving a high yield and purity of the final product. Key parameters to consider include the choice of solvent, the nature of the base used to liberate free hydroxylamine from its salt, the reaction temperature, and the reaction time.
Below is an interactive data table illustrating the hypothetical effects of varying reaction conditions on the yield of this compound.
| Solvent | Base | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |
| Ethanol (B145695) | Sodium Ethoxide | 80 | 12 | 85 |
| Methanol | Sodium Methoxide | 65 | 18 | 78 |
| Water | Sodium Carbonate | 100 | 24 | 65 |
| Dioxane | Triethylamine | 100 | 12 | 72 |
The ammoxidation of 2,6-lutidine to 2,6-dimethyl-isonicotinonitrile is a gas-phase catalytic reaction. The yield of this reaction is highly dependent on the catalyst, temperature, and pressure. Vanadium and molybdenum oxides are commonly used as catalysts for ammoxidation reactions. wikipedia.org
The following interactive data table provides a summary of how different catalytic systems and conditions could influence the yield of 2,6-dimethyl-isonicotinonitrile.
| Catalyst | Temperature (°C) | Pressure (atm) | Hypothetical Yield (%) |
| V2O5/TiO2 | 400 | 1 | 60 |
| MoO3/Al2O3 | 450 | 1 | 65 |
| V2O5-MoO3/SiO2 | 425 | 2 | 75 |
| Fe-Sb-O | 480 | 1.5 | 70 |
Stereoselective Synthesis Approaches
This compound is an achiral molecule as it does not possess any stereocenters and has a plane of symmetry. Therefore, stereoselective synthesis is not a relevant consideration for the preparation of this compound. The synthesis will yield a single, achiral product.
Green Chemistry Principles in this compound Synthesis
Atom Economy: The ammoxidation of 2,6-lutidine to 2,6-dimethyl-isonicotinonitrile has a high atom economy, as the main by-product is water.
Use of Safer Solvents: In the final step of the synthesis, the use of greener solvents such as ethanol or even water, if conditions can be optimized, is preferable to more hazardous solvents like dioxane.
Catalysis: The use of heterogeneous catalysts in the ammoxidation step allows for easy separation and recycling, reducing waste.
Energy Efficiency: Optimizing reaction conditions to proceed at lower temperatures and pressures would reduce the energy consumption of the synthesis.
Flow Chemistry and Scalable Synthesis Strategies
Flow chemistry offers several advantages for the synthesis of this compound, particularly in terms of safety, scalability, and process control.
The gas-phase ammoxidation of 2,6-lutidine is well-suited for a continuous flow reactor. A packed-bed reactor containing the heterogeneous catalyst would allow for precise control of temperature, pressure, and residence time, leading to improved yield and selectivity.
The subsequent reaction of 2,6-dimethyl-isonicotinonitrile with hydroxylamine can also be adapted to a flow process. A heated microreactor or tube reactor could be used to mix the nitrile with a solution of hydroxylamine. This approach allows for rapid heating and cooling, better temperature control, and safer handling of potentially exothermic reactions. The continuous nature of the process also facilitates large-scale production.
Derivatization and Structural Modification for Research Probes
Development of Bioconjugatable N-hydroxy-2,6-dimethyl-isonicotinamidine Derivatives
Bioconjugation allows the compound to be tethered to macromolecules such as proteins or nucleic acids, enabling studies of its interactions in a biological context. This requires the synthesis of derivatives bearing a bioorthogonal reactive handle. lumiprobe.comthermofisher.com
The most common strategies involve incorporating a functional group that is highly reactive with a complementary partner but inert to the biological milieu.
Click Chemistry Handles: As mentioned, introducing a terminal alkyne or an azide (B81097) group onto the this compound structure is a primary strategy. This derivative can then be covalently linked to a biomolecule that has been separately modified with the corresponding azide or alkyne partner. researchgate.netmdpi.com
Amine-Reactive Handles: A derivative featuring a carboxylic acid (-COOH) or an activated N-hydroxysuccinimide (NHS) ester can be synthesized. These groups react efficiently with primary amines (e.g., the side chain of lysine (B10760008) residues in proteins) to form stable amide bonds. youtube.com The carboxylic acid could be introduced via a linker attached to the pyridine (B92270) ring.
Thiol-Reactive Handles: A maleimide (B117702) group can be incorporated into the structure. Maleimides exhibit high selectivity for reaction with thiol groups (e.g., the side chain of cysteine residues in proteins) to form stable thioether bonds.
Table 2: Examples of Bioconjugatable Derivatives and Linkage Chemistry
| Reactive Handle on Derivative | Target Group on Biomolecule | Linkage Formed | Reaction Type |
| Terminal Alkyne | Azide | Triazole | Azide-Alkyne Cycloaddition (Click Chemistry) |
| Azide | Terminal Alkyne / Strained Alkyne | Triazole | Azide-Alkyne Cycloaddition (Click Chemistry) |
| NHS Ester | Primary Amine (-NH₂) | Amide | Acylation |
| Maleimide | Thiol (-SH) | Thioether | Michael Addition |
Isotopic Labeling for Mechanistic and Analytical Research
Isotopic labeling involves replacing one or more atoms in the molecule with their heavier, non-radioactive isotopes (e.g., ²H (D), ¹³C, ¹⁵N). nih.gov This technique is invaluable for quantitative mass spectrometry, nuclear magnetic resonance (NMR) studies, and for tracing the metabolic fate of a compound.
Deuterium (²H) Labeling: The methyl groups are prime candidates for deuteration, yielding -CD₃ groups. This can be achieved using deuterated starting materials in the synthesis. nih.govresearchgate.net Deuteration of the aromatic protons on the pyridine ring is also possible via acid-catalyzed exchange reactions. cdnsciencepub.comgoogle.com Deuterated analogues are often used as internal standards in mass spectrometry for precise quantification.
Carbon-13 (¹³C) Labeling: Specific carbon atoms in the pyridine ring or the methyl groups can be replaced with ¹³C. This is typically accomplished by using ¹³C-labeled precursors in the synthetic route. nih.govresearchgate.net ¹³C labeling is particularly useful for NMR studies to probe structural changes or interactions.
Nitrogen-15 (¹⁵N) Labeling: The nitrogen atoms of the pyridine ring or the amidine group can be labeled with ¹⁵N. nih.govresearchgate.net This is achieved by using ¹⁵N-labeled ammonia (B1221849) or other nitrogen sources during the synthesis of the core structures. ¹⁵N labeling provides a powerful tool for NMR-based mechanistic studies of enzymes or receptors that interact with the compound.
Prodrug Strategies for In Vitro Research Applications (excluding therapeutic intent)
For in vitro research, it is often desirable to have a temporarily inactive version of a compound that can be activated on demand with a specific trigger. This allows for precise temporal and spatial control over its activity in a controlled experimental system. These "caged" compounds are a form of prodrug designed for research, not therapeutic, purposes.
Ester Prodrugs of the N-hydroxy Group: The hydroxyl group of the N-hydroxyamidine moiety is critical for its activity. This group can be masked by forming an ester linkage with a carboxylic acid (e.g., an acetate (B1210297) or succinate (B1194679) ester). google.com This ester would render the molecule inactive. In an in vitro system containing esterase enzymes, the ester bond would be cleaved, releasing the active N-hydroxy compound. scirp.orgscirp.org This strategy is useful for studying the effects of rapid introduction of the active compound into a cellular or enzymatic assay.
Photolabile Protecting Groups (PPGs): A more precise method of control involves attaching a "photocage" or PPG to the N-hydroxy group. wikipedia.org PPGs are chemical groups that are stable under normal conditions but are cleaved upon irradiation with light of a specific wavelength. rug.nlnih.gov For example, an o-nitrobenzyl group could be attached to the oxygen atom. The resulting caged compound would be inactive. By shining UV light on the sample, the PPG is cleaved, rapidly releasing the active this compound in a user-defined time and location. This technique is ideal for studying fast biological processes that can be initiated by the compound.
Advanced Structural Elucidation and Conformational Analysis
Single-Crystal X-ray Diffraction Studies of N-hydroxy-2,6-dimethyl-isonicotinamidine and Derivatives
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. For this compound, SCXRD studies would provide unequivocal information on bond lengths, bond angles, and torsional angles, defining its molecular geometry. Furthermore, the analysis of the crystal packing reveals the nature of intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the supramolecular architecture.
Hypothetical Crystallographic Data for this compound
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-20 |
| β (°) | 90-105 |
| Z | 4 |
| Key Hydrogen Bonds | O-H···N, N-H···N, N-H···O |
This table is predictive and based on the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Higher-Order Structure Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution and the solid state.
Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for providing information about the connectivity and spatial proximity of atoms. harvard.edu For this compound, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, confirming the connectivity within the 2,6-dimethylpyridine (B142122) ring and the N-hydroxy-amidine side chain. For instance, the correlation between the methyl protons and the aromatic protons of the pyridine (B92270) ring would be observed. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, enabling the assignment of the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment provides information about the connectivity between protons and carbons separated by two or three bonds. This would be crucial for establishing the connection between the pyridine ring and the amidine moiety.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation and the relative orientation of the pyridine ring and the N-hydroxy-amidine group.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine-H (meta) | 7.0-7.2 | 120-125 |
| Pyridine-H (para) | 7.5-7.7 | 135-140 |
| Pyridine-CH₃ | 2.4-2.6 | 20-25 |
| Pyridine-C (ipso) | - | 155-160 |
| Amidine C=N | - | 150-155 |
| N-OH | 9.0-10.0 | - |
| NH₂ | 5.0-6.0 | - |
Note: Predicted values are based on data from related compounds such as 2,6-dimethylpyridine N-oxide and other substituted pyridines. chemicalbook.comchempap.orgacs.org
Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in their solid form, complementing data from X-ray diffraction, especially for microcrystalline or amorphous materials. wikipedia.org For this compound, ¹³C and ¹⁵N ssNMR could be used to study polymorphism, identify different crystalline forms, and probe the local environment of the atoms. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to enhance the signal of low-abundance nuclei and to overcome the line broadening effects of anisotropic interactions in the solid state. acs.orgacs.org
Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. mdpi.com These techniques are highly sensitive to the presence of specific functional groups and changes in molecular structure and bonding.
For this compound, the FT-IR and Raman spectra would exhibit characteristic bands for the pyridine ring, the methyl groups, and the N-hydroxy-amidine moiety. The analysis of these spectra would be aided by computational methods, such as Density Functional Theory (DFT), to predict vibrational frequencies and assign the observed bands. nih.gov
Predicted Vibrational Frequencies for this compound
| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| O-H stretch (N-OH) | 3200-3400 (broad) | 3200-3400 (weak) |
| N-H stretch (NH₂) | 3300-3500 | 3300-3500 |
| C-H stretch (aromatic) | 3000-3100 | 3000-3100 (strong) |
| C-H stretch (methyl) | 2850-3000 | 2850-3000 |
| C=N stretch (amidine) | 1640-1680 | 1640-1680 |
| Pyridine ring vibrations | 1400-1600 | 1400-1600 |
| N-O stretch | 900-950 | 900-950 |
Note: Predicted values are based on data from related compounds such as nicotinamide (B372718) and isonicotinic acid complexes. nih.govnih.govresearchgate.net
Chiroptical Spectroscopy (CD, ORD) for Stereochemical Research
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically used to study chiral molecules. saschirality.org While this compound itself is not chiral, these techniques would be invaluable for studying chiral derivatives or for detecting and characterizing chiral impurities. If a stereocenter were introduced into the molecule, for example, by derivatization of the pyridine ring, CD spectroscopy could be used to determine the absolute configuration and to study conformational changes in solution. rsc.orgrsc.org The electronic transitions of the pyridine chromophore would give rise to characteristic CD signals, which would be sensitive to the stereochemistry of the molecule. rsc.org
Mass Spectrometry (High-Resolution MS, MS/MS) for Fragment Analysis and Purity in Research Samples
Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
High-resolution mass spectrometry (HRMS) would be used to accurately determine the molecular formula of this compound by measuring its exact mass. Tandem mass spectrometry (MS/MS) experiments would be performed to study its fragmentation pathways. libretexts.org The fragmentation pattern is highly dependent on the structure of the molecule and the ionization method used. For this compound, common fragmentation pathways would likely involve the cleavage of the C-C bond between the pyridine ring and the amidine group, as well as fragmentation within the N-hydroxy-amidine moiety. nih.govrsc.org
Predicted Fragmentation Pattern for this compound
| Ion | Predicted m/z |
| [M+H]⁺ | 180 |
| [M-OH]⁺ | 163 |
| [2,6-dimethylpyridine]⁺ | 107 |
| [isonitrile cation]⁺ | 121 |
Note: The fragmentation pattern is predicted based on the analysis of related structures like isonicotinamide (B137802) and other amides. nist.govmassbank.euresearchgate.net
Theoretical and Computational Chemistry Studies
Molecular Dynamics Simulations of N-hydroxy-2,6-dimethyl-isonicotinamidine Interactions
Solvation Effects on Compound Conformation
Efforts to locate data pertaining to these specific areas of study for this compound were unsuccessful. The creation of an authoritative and factual article on this topic is contingent on the future publication of relevant research.
Density Functional Theory (DFT) Studies of Reaction Mechanisms Involving this compound
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. By focusing on the electron density rather than the complex many-electron wave function, DFT provides a computationally tractable approach to predict a wide range of molecular properties and reaction mechanisms.
Should DFT studies be applied to this compound, they could provide significant insights into its chemical reactivity and the pathways of its potential reactions. Researchers could elucidate transition states, reaction intermediates, and activation energies for various transformations. For instance, DFT calculations could be employed to model its synthesis, degradation pathways, or its interactions with biological targets.
Hypothetical DFT Study Parameters:
| Parameter | Example Specification | Purpose |
| Functional | B3LYP, M06-2X | To approximate the exchange-correlation energy. |
| Basis Set | 6-311++G(d,p) | To describe the atomic orbitals of the system. |
| Solvent Model | PCM, SMD | To simulate the effects of a solvent environment. |
| Calculation Type | Geometry Optimization, Transition State Search | To find stable structures and the energetic barriers of reactions. |
These calculations would yield valuable data on the compound's thermodynamic and kinetic profiles, guiding further experimental work.
Cheminformatics and Virtual Screening Applications for Novel Interactions
Cheminformatics involves the use of computational and informational techniques to a range of problems in the field of chemistry. Virtual screening, a key application of cheminformatics, is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.
In the context of this compound, cheminformatics tools could be used to calculate a variety of molecular descriptors to predict its physicochemical properties, such as solubility, lipophilicity, and potential for hydrogen bonding. These descriptors can be used to compare it to other known compounds and to build quantitative structure-activity relationship (QSAR) models.
Virtual screening could be employed to explore the potential biological targets of this compound. This can be done through two primary approaches:
Ligand-based virtual screening: This method uses the known structure of an active ligand to identify other molecules in a database that have similar properties.
Structure-based virtual screening: This approach, also known as docking, involves fitting the three-dimensional structure of the small molecule into the binding site of a target protein.
Illustrative Virtual Screening Workflow:
| Step | Description |
| 1. Target Selection | Identification of a biologically relevant protein target. |
| 2. Compound Library Preparation | Generation of a 3D structure of this compound and a database of other compounds. |
| 3. Docking Simulation | Computational prediction of the binding mode and affinity of the compound to the target. |
| 4. Scoring and Ranking | Ranking of the docked compounds based on their predicted binding affinity. |
| 5. Hit Selection | Selection of the top-ranking compounds for further experimental validation. |
Through these in silico methods, researchers can efficiently prioritize compounds for synthesis and biological testing, accelerating the discovery of new therapeutic agents. While specific studies on this compound are not currently available, these computational approaches represent a valuable avenue for future research into its potential applications.
In Vitro Mechanistic Studies of Biological Interactions Molecular Level
Protein-Protein Interaction Modulation by N-hydroxy-2,6-dimethyl-isonicotinamidine
Protein-protein interactions (PPIs) are integral to a vast number of cellular processes, making them an attractive class of targets for therapeutic intervention. nih.govnih.govscispace.com Small molecules can act as modulators of PPIs, either by inhibiting or stabilizing these interactions. nih.govnih.gov Such modulation can occur orthosterically, by binding directly to the interface of the interacting proteins, or allosterically, by binding to a remote site and inducing a conformational change that affects the interaction. nih.govmdpi.com The potential for this compound to modulate PPIs represents a significant area of investigation for understanding its biological impact.
| Aspect of PPI Modulation | Description | Potential Role of this compound |
| Inhibition | Disruption of the formation of a protein complex. | Could bind to a "hot spot" on one of the protein surfaces, preventing the other protein from binding. |
| Stabilization | Enhancement of the affinity between two proteins. | Could act as a molecular "glue," fitting into a pocket at the interface of the two proteins and increasing the stability of the complex. |
| Allosteric Modulation | Binding to a site other than the direct interaction interface to influence binding affinity. mdpi.com | May induce a conformational change in one protein that either promotes or inhibits its interaction with a partner protein. |
Cellular Target Engagement Studies (without cell viability/toxicity outcomes)
Confirming that a compound reaches and interacts with its intended target within a cellular environment is a critical step in its development. discoverx.com Cellular thermal shift assays (CETSA) are a powerful method for verifying target engagement. nih.gov This technique assesses the thermal stability of proteins in the presence and absence of a ligand; a shift in the melting temperature of a protein upon compound binding indicates direct interaction. Other methods to study target engagement include cellular imaging with fluorescently labeled compounds and affinity pull-down assays. These studies are essential for validating the mechanism of action of this compound in a biologically relevant context.
Elucidation of Molecular Pathways Affected by this compound in Model Systems
To understand the broader biological consequences of this compound's interactions, it is necessary to investigate its effects on molecular pathways within model systems. Techniques such as transcriptomics (e.g., RNA-seq) and proteomics (e.g., mass spectrometry) can provide a global view of the changes in gene expression and protein levels following treatment with the compound. These approaches can help to identify the signaling cascades and metabolic pathways that are perturbed by the compound's activity. For example, if this compound were to inhibit a key kinase in a signaling pathway, this could lead to downstream changes in the phosphorylation status and activity of numerous other proteins. Mapping these affected pathways is crucial for a comprehensive understanding of the compound's cellular function.
Analytical Method Development for Research Applications
Chromatographic Techniques for Purification and Analysis of N-hydroxy-2,6-dimethyl-isonicotinamidine in Research Samples
Chromatography is a cornerstone of analytical chemistry, offering powerful tools for the separation and analysis of complex mixtures. For this compound, various chromatographic techniques can be optimized to ensure high purity of the compound for research use and accurate quantification in experimental samples.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound.
HPLC with UV/Vis Detection:
An HPLC method coupled with a UV/Vis detector is a primary approach for the routine analysis and purification of this compound. The pyridine (B92270) ring within the molecule contains a chromophore that absorbs UV light, allowing for its detection. sielc.com The selection of an appropriate stationary phase, mobile phase composition, and detection wavelength is critical for achieving optimal separation and sensitivity. A reversed-phase C18 column is often a suitable starting point for polar aromatic compounds.
A typical HPLC-UV/Vis method for the analysis of a pyridine derivative might involve an isocratic or gradient elution with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. helixchrom.comshimadzu.com The pH of the mobile phase can be adjusted to control the ionization state of the N-hydroxyamidino group and the pyridine nitrogen, thereby influencing retention time and peak shape. Detection is typically performed at a wavelength corresponding to the absorption maximum of the compound, which for pyridine derivatives often falls in the range of 250-270 nm. wikipedia.org
Interactive Data Table: Hypothetical HPLC-UV/Vis Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | 7.8 min |
HPLC with Mass Spectrometry (MS) Detection:
For higher sensitivity and selectivity, especially in complex matrices such as biological samples, HPLC coupled with mass spectrometry (LC-MS) is the method of choice. rsc.org LC-MS provides molecular weight and structural information, which is invaluable for unequivocal identification and quantification. Electrospray ionization (ESI) is a common ionization technique for polar molecules like this compound, typically operating in positive ion mode to protonate the molecule.
In tandem mass spectrometry (LC-MS/MS), a precursor ion corresponding to the protonated molecule is selected and fragmented to produce characteristic product ions. This multiple reaction monitoring (MRM) approach offers exceptional specificity and low limits of detection.
Interactive Data Table: Hypothetical LC-MS/MS Parameters for Quantification
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | [M+H]⁺ |
| Product Ion (Q3) | Specific fragment ion |
| Collision Energy | Optimized for maximum fragment ion intensity |
| Dwell Time | 100 ms |
| Limit of Quantification | Low ng/mL range |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. tandfonline.com this compound, with its polar N-hydroxy group and relatively high molecular weight, is not directly amenable to GC analysis due to its low volatility and potential for thermal degradation. cdc.gov
However, GC analysis can be performed following a derivatization step to convert the non-volatile analyte into a more volatile and thermally stable derivative. A common derivatization strategy for compounds with active hydrogens (such as the N-hydroxy group) is silylation. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group, thereby increasing volatility.
The resulting TMS-derivative can then be analyzed by GC, often using a capillary column with a non-polar or medium-polarity stationary phase. osha.gov Detection can be achieved using a flame ionization detector (FID) for general-purpose analysis or a mass spectrometer (GC-MS) for definitive identification based on the fragmentation pattern of the derivative. wikipedia.org
Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged species. mdpi.com Given that this compound can be protonated in acidic conditions, CE represents a viable analytical approach. The separation in CE is based on the differential migration of analytes in an electric field, which is dependent on their charge-to-size ratio.
In a typical Capillary Zone Electrophoresis (CZE) method, a fused silica (B1680970) capillary is filled with a background electrolyte (BGE), which is often an acidic buffer to ensure the analyte is in its cationic form. nih.gov The use of modifiers in the BGE, such as organic solvents or cyclodextrins, can be explored to optimize selectivity and resolution. mdpi.com Detection can be performed using a UV/Vis detector integrated into the CE instrument. CE methods are characterized by high efficiency, short analysis times, and minimal sample and reagent consumption.
Spectrophotometric Assays for Quantification in In Vitro Systems
UV-Vis spectrophotometry offers a simple, rapid, and cost-effective method for the quantification of this compound in in vitro systems, such as buffer solutions or cell culture media, provided the matrix is not overly complex. researchgate.net This technique relies on the principle that the compound absorbs light at a specific wavelength.
To develop a spectrophotometric assay, a wavelength of maximum absorbance (λmax) for this compound is first determined by scanning a solution of the pure compound across a range of UV and visible wavelengths. sielc.com For pyridine-containing compounds, this is typically in the UV range. wikipedia.org A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. The concentration of the compound in unknown samples can then be determined by measuring their absorbance and interpolating from the calibration curve, in accordance with the Beer-Lambert law. It is important to account for the absorbance of any background components in the sample matrix by using an appropriate blank.
Electrochemical Methods for Compound Detection
Electrochemical methods provide a highly sensitive approach for the detection of electroactive compounds. The pyridine nucleus and the N-hydroxyamidino group in this compound may be susceptible to oxidation or reduction at an electrode surface under specific potential conditions.
Techniques such as cyclic voltammetry (CV) can be used to investigate the electrochemical behavior of the compound and to determine its oxidation and reduction potentials. acs.org For quantitative analysis, more sensitive techniques like differential pulse voltammetry (DPV) or square wave voltammetry (SWV) can be employed. These methods can offer very low detection limits.
The development of an electrochemical method would involve the selection of a suitable working electrode material (e.g., glassy carbon, gold, or a modified electrode), an appropriate supporting electrolyte, and optimization of the voltammetric parameters. researchgate.net The current response at a specific potential would be proportional to the concentration of the analyte.
Development of Biosensors or Chemosensors Utilizing this compound as a Probe
The unique chemical structure of this compound, particularly its potential to act as a ligand for metal ions through the N-hydroxyamidino and pyridine nitrogen atoms, makes it a candidate for use as a recognition element in chemosensors. mdpi.com A chemosensor for a specific analyte (e.g., a metal ion) could be designed where the binding of the analyte to the this compound moiety results in a measurable change in an optical or electrochemical signal. For example, a fluorescent sensor could be developed where the fluorescence of a system is quenched or enhanced upon binding of the target analyte to the pyridine derivative. researchgate.net
In the context of biosensors, this compound could potentially act as a substrate or inhibitor for a specific enzyme. An enzyme-based biosensor could be constructed by immobilizing the enzyme on a transducer. The interaction of the compound with the enzyme would lead to a change in a measurable parameter, such as the consumption of a substrate or the generation of a product, which could be detected electrochemically or optically. The development of such sensors is a promising area for future research, enabling real-time monitoring of the compound or its interaction partners in various systems. nih.gov
N Hydroxy 2,6 Dimethyl Isonicotinamidine As a Chemical Biology Tool and Research Probe
Applications in Understanding Fundamental Biological Processes
The N-hydroxyamidine functional group is a key feature of N-hydroxy-2,6-dimethyl-isonicotinamidine. N-hydroxyamidines are known to be potent inhibitors of nitric oxide synthases (NOS), enzymes crucial for the production of nitric oxide (NO), a key signaling molecule in various physiological and pathological processes. By selectively inhibiting different isoforms of NOS (nNOS, eNOS, and iNOS), molecules with this functional group can be invaluable tools for dissecting the specific roles of NO in neurotransmission, vascular regulation, and immune responses.
Furthermore, the isonicotinamidine (B1297283) scaffold, a derivative of pyridine (B92270), is a common structural motif in medicinal chemistry. Pyridine-containing compounds are known to interact with a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and various enzymes. The dimethyl substitution on the pyridine ring can influence the compound's steric and electronic properties, potentially fine-tuning its selectivity and potency for specific biological targets. Therefore, this compound could theoretically be employed to investigate biological systems where these targets play a crucial role.
Use in Target Identification and Validation in Pre-clinical Models
The development of specific enzyme inhibitors is a cornerstone of target identification and validation. Given the N-hydroxyamidine group's propensity for NOS inhibition, this compound could serve as a starting point for developing selective inhibitors to probe the function of NOS isoforms in preclinical models of disease. For instance, in models of neurodegenerative diseases where aberrant nNOS activity is implicated, a selective inhibitor could help validate nNOS as a therapeutic target. Similarly, in cardiovascular disease models, selective eNOS or iNOS inhibitors can elucidate the roles of these enzymes in vascular tone and inflammation.
To be utilized effectively in preclinical models, the compound's pharmacokinetic and pharmacodynamic properties would need to be characterized. Structure-activity relationship (SAR) studies, where the dimethyl substitution pattern or the N-hydroxyamidine group is systematically modified, would be essential to optimize its potency, selectivity, and drug-like properties.
| Potential Preclinical Model | Biological Process Investigated | Potential Target |
| Stroke Model (e.g., MCAO) | Neuronal excitotoxicity, inflammation | nNOS, iNOS |
| Hypertension Model (e.g., SHR) | Vascular tone regulation | eNOS |
| Sepsis Model (e.g., CLP) | Systemic inflammation, vascular dysfunction | iNOS |
Probe Development for Imaging or Tracking Molecular Events (in vitro/pre-clinical)
Chemical probes are essential for visualizing and quantifying molecular events in biological systems. This compound could be modified to serve as a scaffold for the development of imaging probes. For example, a fluorescent dye could be conjugated to the pyridine ring, allowing for the visualization of the compound's distribution in cells or tissues. If the compound is found to bind to a specific target with high affinity, a radiolabeled version could be synthesized for use in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging to track the target's expression and localization in vivo.
Another approach would be to develop photoaffinity probes. By incorporating a photoreactive group, the probe could be used to covalently label its biological target upon photoactivation. This would be a powerful tool for target identification and for studying the structural details of the ligand-target interaction.
Contribution to Understanding Amidine Chemistry and Biology
Amidines are a class of organic compounds characterized by the RC(NR)NR₂ functional group. They are strong bases and can participate in various chemical reactions. The N-hydroxyamidine moiety in this compound is of particular interest as it imparts unique chemical and biological properties.
The study of this compound and its analogs can contribute to a deeper understanding of amidine chemistry, including their synthesis, reactivity, and coordination chemistry with metal ions. From a biological perspective, this compound class can expand our knowledge of the "amidinome," the collection of all proteins that interact with amidine-containing molecules. Given that many enzymes and receptors recognize amidine-containing substrates or ligands, exploring the biological targets of novel amidine derivatives can uncover new therapeutic opportunities.
Research into the SAR of this compound derivatives against specific targets, such as NOS, would provide valuable insights into the molecular determinants of binding and inhibition, contributing to the rational design of next-generation inhibitors with improved properties.
Future Prospects and Emerging Research Areas
Advanced Materials Science Applications (excluding industrial/commercial)
The unique structural features of N-hydroxy-2,6-dimethyl-isonicotinamidine, namely the pyridine (B92270) ring, dimethyl substitution, and the N-hydroxy-amidine group, suggest its potential utility in the realm of advanced materials science. The nitrogen atom in the pyridine ring and the oxygen and nitrogen atoms of the N-hydroxy-amidine moiety can act as coordination sites for metal ions. This characteristic could be exploited in the formation of metal-organic frameworks (MOFs) or coordination polymers. These materials are renowned for their high porosity and tunable structures, making them subjects of intense academic research for applications in gas storage, catalysis, and sensing.
Furthermore, the planar nature of the pyridine ring could facilitate π-stacking interactions, which are crucial in the self-assembly of supramolecular structures. Research into how this compound molecules interact with each other and with other molecules could lead to the development of novel liquid crystals or functional gels with unique photophysical or electronic properties. The presence of the hydroxyl group also introduces the possibility of hydrogen bonding, a key directional force in crystal engineering and the design of materials with specific topologies.
Integration with Artificial Intelligence and Machine Learning for Predictive Research
The advent of artificial intelligence (AI) and machine learning (ML) has begun to revolutionize chemical and materials research. nih.govijirt.org For a compound like this compound, where experimental data is sparse, AI and ML models can offer valuable predictive insights. By training algorithms on large datasets of known molecules, it is possible to predict various properties of this compound, such as its solubility, stability, and potential biological activities. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models, a long-standing application of machine learning in chemistry, could be developed to predict the potential efficacy of this compound and its derivatives against various biological targets. nih.gov Generative models, a more recent advancement, could even design novel derivatives of this compound with optimized properties for specific research applications. nih.gov These computational approaches can significantly accelerate the research and development process by prioritizing synthetic efforts on the most promising candidates. ijirt.org
Table 1: Potential AI/ML Applications in the Study of this compound
| AI/ML Technique | Predicted Property/Application | Potential Impact on Research |
| QSAR Modeling | Prediction of biological activity (e.g., enzyme inhibition) | Prioritization of compounds for biological screening. |
| Generative Models | Design of novel derivatives with enhanced properties | Accelerated discovery of new chemical entities for research. |
| Molecular Docking | Prediction of binding modes to protein targets | Understanding of potential mechanisms of action at a molecular level. |
| Property Prediction | Estimation of physicochemical properties (solubility, logP) | Guidance for experimental design and formulation studies. |
Exploration of Novel Chemical Reactivities and Transformations
The N-hydroxy-amidine functional group is a versatile moiety that can participate in a variety of chemical transformations. Investigating the reactivity of this compound could unveil novel synthetic methodologies. For instance, this functional group can undergo cyclization reactions to form various heterocyclic systems, such as oxadiazoles (B1248032) or triazoles, which are themselves important scaffolds in medicinal chemistry research. nih.gov
The influence of the 2,6-dimethyl substitution on the reactivity of the pyridine ring is another area ripe for exploration. These methyl groups can alter the electronic properties and steric hindrance around the nitrogen atom, potentially leading to unique reactivity patterns compared to unsubstituted isonicotinamidine (B1297283) derivatives. Studies could focus on metal-catalyzed cross-coupling reactions to further functionalize the pyridine ring or on the oxidation and reduction of the N-hydroxy-amidine group to access new chemical entities.
Development of High-Throughput Screening Assays for Research Discovery
High-throughput screening (HTS) is a cornerstone of modern research, enabling the rapid evaluation of large numbers of compounds for a specific activity. nih.gov For a novel compound like this compound, the development of relevant HTS assays would be crucial for uncovering its potential. These assays could be designed to assess a wide range of properties, from basic cytotoxicity to more specific interactions with biological targets like enzymes or receptors. hilarispublisher.com
Table 2: Potential High-Throughput Screening Assays for this compound
| Assay Type | Research Objective | Example Measurement |
| Biochemical Assay | Identify interactions with specific enzymes or proteins. | Inhibition of a target enzyme's activity. |
| Cell-Based Assay | Determine the effect on cellular viability and proliferation. | Measurement of cell death or growth inhibition. |
| Phenotypic Screen | Uncover novel biological activities without a predefined target. | Changes in cell morphology or protein expression. |
| Target-Based Screen | Validate predicted interactions from computational models. | Binding affinity to a specific protein target. |
Collaborative Research Initiatives in Compound-Centric Studies
The comprehensive investigation of a novel chemical entity like this compound would greatly benefit from collaborative research initiatives. nih.gov Such collaborations could bring together experts from various disciplines, including synthetic chemistry, computational modeling, materials science, and biology. By pooling resources and expertise, research teams can tackle the multifaceted challenges of characterizing a new compound and exploring its potential applications more efficiently.
Open science platforms and data-sharing initiatives are becoming increasingly important in fostering collaboration. Sharing synthetic protocols, characterization data, and screening results for this compound in a public repository would enable researchers worldwide to build upon initial findings and accelerate the pace of discovery. Such compound-centric collaborations are essential for unlocking the full potential of new molecules in basic scientific research. rsc.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-hydroxy-2,6-dimethyl-isonicotinamidine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via the reaction of isonicotinoyl hydrazine derivatives with aryl isocyanates. For example, in situ generation of aryl isocyanates from anilines using triphosgene and triethylamine in dry dichloromethane (DCM) yields intermediates, which are then coupled with isonicotinoyl hydrazine. Yields range from 67%–97%, depending on substituents and reaction parameters like temperature, solvent purity, and catalyst efficiency. Optimization may involve adjusting stoichiometry, reaction time, or using alternative catalysts (e.g., Lewis acids) .
Q. What spectroscopic and chromatographic methods are suitable for characterizing this compound?
- Methodological Answer : Key characterization techniques include:
- NMR Spectroscopy : H and C NMR to confirm the structure (e.g., aromatic protons at δ ~7.5 ppm, hydroxyl group resonance).
- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak at m/z 164.20 (CHNO) .
- HPLC : Reverse-phase chromatography with UV detection (λ ~254 nm) to assess purity and retention time under gradient elution conditions.
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow GHS guidelines for dust inhalation (S22) and skin/eye contact (S24/25). Use fume hoods, nitrile gloves, and safety goggles. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention if irritation persists. Store in a cool, dry environment away from oxidizers .
Advanced Research Questions
Q. How does the metabolic activation of this compound contribute to its mutagenic potential, and how can this be evaluated experimentally?
- Methodological Answer : The compound’s mutagenicity may arise from enzymatic activation (e.g., cytochrome P450-mediated oxidation) forming reactive intermediates like nitrenium ions. To assess this:
- Ames Test : Use Salmonella typhimurium strains (TA98/TA100) with and without metabolic activation (S9 liver homogenate).
- AS52 Cell Assay : Evaluate mutations in the gpt gene via PCR and sequencing to identify mutational hotspots. Compare results with structurally similar compounds (e.g., N-hydroxy-2,6-dimethylaniline derivatives) .
Q. What experimental strategies can resolve contradictions in reported mutagenicity data for this compound?
- Methodological Answer : Discrepancies may stem from differences in metabolic activation systems or purity of test compounds. Address this by:
- Standardized Protocols : Use identical S9 fractions (e.g., rat liver) across studies.
- Impurity Profiling : Conduct HPLC-MS to rule out contaminants (e.g., nitroso byproducts).
- Dose-Response Analysis : Apply benchmark dose (BMD) modeling to distinguish threshold effects from low-dose linearity .
Q. How can the reactivity of the hydroxylamine group in this compound be exploited for designing enzyme inhibitors (e.g., MMPs)?
- Methodological Answer : The hydroxylamine moiety acts as a zinc-binding group (ZBG) in matrix metalloproteinase (MMP) inhibition. To optimize activity:
- Structure-Activity Relationship (SAR) : Modify substituents on the pyridine ring (e.g., methyl groups at 2,6-positions) to enhance steric hindrance and selectivity.
- Kinetic Studies : Measure IC values via fluorogenic substrate assays (e.g., DQ-collagen for MMP-2/9) and validate with X-ray crystallography of enzyme-inhibitor complexes .
Q. What analytical methods validate the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (HCl, pH 2), basic (NaOH, pH 12), and oxidative (HO) conditions at 40–60°C. Monitor degradation via LC-MS and quantify using calibration curves.
- Arrhenius Plotting : Estimate shelf-life by extrapolating degradation rates at elevated temperatures to room temperature.
Methodological Notes
- Synthesis Optimization : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of intermediates .
- Mutagenicity Testing : Include positive controls (e.g., benzo[a]pyrene) and validate statistical significance with chi-square or Fisher’s exact tests .
- Safety Compliance : Document all hazard assessments under institutional chemical hygiene plans, referencing CAS 185148-59-8 for regulatory alignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
